molecular formula C11H12ClNO B8574782 7-(3-chloropropoxy)-1H-indole

7-(3-chloropropoxy)-1H-indole

Cat. No.: B8574782
M. Wt: 209.67 g/mol
InChI Key: UNHALSMPWLLYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chloropropoxy)-1H-indole is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-(3-chloropropoxy)-1H-indole

InChI

InChI=1S/C11H12ClNO/c12-6-2-8-14-10-4-1-3-9-5-7-13-11(9)10/h1,3-5,7,13H,2,6,8H2

InChI Key

UNHALSMPWLLYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCl)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (0.8 g, 17 mmol of a 50% oil dispersion) in dimethylformamide (20 ml), under nitrogen, was added dropwise 7-hydroxyindole (2.1 g, 15.7 mmol) in dimethylformamide (20 ml). After complete addition, the reaction was stirred at ambient temperature for 0.5 hour and then cooled to 15° C. To this cooled solution was added, dropwise, 1-bromo-3-chloropropane (2.5 g, 15.7 mmol) in dimethylformamide (5 ml). The reaction was then stirred at ambient temperature for 16 hours. The reaction was poured into water, and the aqueous suspension extracted with ethyl acetate. The ethyl acetate was washed with water, dried (MgSO4), and the solvent was concentrated to afford a dark brown oil. Following flash chromatography on silica gel, 7-(3-chloropropoxy)indole was obtained as a colorless oil, 1.0 g.
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oil
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2.1 g
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2.5 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (0.8 g, 17 mmol of a 50% oildispersion) in dimethylformamide (20 ml), under nitrogen, was added dropwise 7-hydroxyindole (2.1 g, 15.7 mmol) in dimethylformamide (20 ml). After complete addition, the reaction was stirred at ambient temperature for 0.5 hour and then cooled to 15° C. To this cooled solution was added, dropwise, 1-bromo-3-chloropropane (2.5 g, 15.7 mmol) in dimethylformamide (5 ml). The reaction was then stirred at ambient temperature for 16 hours. The reaction was poured into water, and the aqueous suspension extracted with ethyl acetate. The ethyl acetate was washed with water, dried (MgSO4), and the solvent was concentrated to afford a dark brown oil. Following flash chromatography on silica gel, 7-(3-chloropropoxy)indole was obtained as a colorless oil, 1.0 g.
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0 (± 1) mol
Type
reactant
Reaction Step One
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20 mL
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solvent
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2.1 g
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20 mL
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2.5 g
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reactant
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0 (± 1) mol
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5 mL
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